2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride

Description

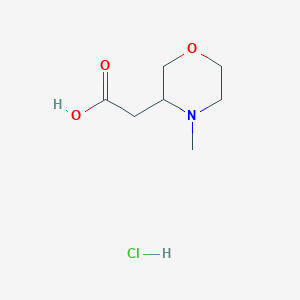

2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 3-position, with the latter forming a hydrochloride salt. This compound is structurally characterized by its polar morpholine ring, which enhances hydrogen-bonding capacity, and the methyl group, which modulates lipophilicity . Its molecular formula is C₆H₁₂ClNO₃, with an average molecular mass of 181.616 g/mol and a monoisotopic mass of 181.050571 g/mol . The hydrochloride salt improves solubility in polar solvents, making it a versatile intermediate in pharmaceutical synthesis and chemical research .

Properties

IUPAC Name |

2-(4-methylmorpholin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-2-3-11-5-6(8)4-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOMEALNAEMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride typically involves the reaction of 4-methylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Nucleophiles such as amines or thiols in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Morpholine-Based Derivatives

2-(Morpholin-4-yl)acetic Acid Hydrochloride Molecular Formula: C₆H₁₂ClNO₃ (identical to the target compound). Key Difference: Lack of a methyl group at the 4-position of the morpholine ring. Impact: Reduced steric hindrance and altered lipophilicity, leading to differences in receptor binding and metabolic stability .

4-(2-Aminoethyl)morpholin-3-one Hydrochloride Molecular Formula: C₆H₁₃ClN₂O₂. Key Feature: Incorporates an aminoethyl group and a ketone in the morpholine ring. Application: Widely used as a building block in drug candidates targeting neurological disorders due to its enhanced hydrogen-bonding capacity .

Substituted Acetic Acid Derivatives

2-(4-Methyl-2-phenylquinolin-3-yl)acetic Acid Hydrochloride Molecular Formula: C₁₈H₁₆ClNO₂. Application: Used in anticancer research due to its planar aromatic system, which intercalates with DNA .

2-Amino-2-(4-chloro-3-fluorophenyl)acetic Acid Hydrochloride Molecular Formula: C₈H₈Cl₂FNO₂. Key Feature: Halogen substituents (Cl, F) enhance electrophilicity and metabolic resistance. Application: Intermediate in the synthesis of antibiotics and kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Notes:

Reactivity Comparison :

- The morpholine ring in the target compound undergoes regioselective alkylation at the nitrogen, whereas quinoline derivatives participate in electrophilic aromatic substitution .

Biological Activity

2-(4-Methylmorpholin-3-yl)acetic acid hydrochloride (CAS No. 89531-58-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a methyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymatic pathways. It has been noted for its potential in modulating the activity of enzymes involved in nucleotide metabolism, particularly purine nucleoside phosphorylase (PNP). Inhibition of PNP can lead to altered immune responses and potential antitumor effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects on various T-cell lines, such as CCRF-CEM and Jurkat. The compound showed selective toxicity with minimal effects on non-T-cell lines like HeLa S3 and HepG2, suggesting a targeted mechanism of action in T-cell malignancies .

- In Vivo Studies : In animal models, the compound was administered to assess its antitumor efficacy. Results indicated a marked reduction in tumor growth rates in xenograft models using aggressive cancer cell lines, particularly triple-negative breast cancer . The study reported a decrease in tumor volume by approximately 55% after treatment with a specific dosage.

- Immunomodulatory Effects : Further studies have explored the compound's role in modulating immune responses. It was found to enhance antibody production against specific antigens, indicating potential applications in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.